molecular formula C19H20N4O3S B2906635 N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 2188279-21-0

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B2906635
CAS No.: 2188279-21-0
M. Wt: 384.45
InChI Key: SABSMXWTAKVQBC-UHFFFAOYSA-N
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Description

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a triazole-sulfonamide hybrid compound characterized by a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a phenyl group at position 3, and a benzenesulfonamide moiety linked via an ethyl chain. Its molecular formula is C₁₉H₂₀N₄O₃S (molecular weight: 400.46 g/mol), with a benzenesulfonamide group that lacks additional substituents compared to analogs discussed below.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-19-22(14-13-20-27(25,26)17-9-5-2-6-10-17)21-18(23(19)16-11-12-16)15-7-3-1-4-8-15/h1-10,16,20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABSMXWTAKVQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbenes.

    Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be attached through sulfonation reactions, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations:

Triazole Substitution Pattern :

  • The target compound features a 4-cyclopropyl-3-phenyl arrangement on the triazole ring, whereas the analogs in and exhibit a 3-cyclopropyl-4-phenyl configuration. This positional isomerism may influence conformational flexibility and intermolecular interactions .

Sulfonamide Modifications :

  • The target compound’s benzenesulfonamide group is unsubstituted, while introduces 5-fluoro and 2-methoxy groups, and adds 3-chloro and 2-methyl substituents. These modifications alter electronic and steric profiles:
  • Methoxy (-OCH₃) : Enhances solubility via polarity but reduces membrane permeability .

Molecular Weight :

  • The target compound has the lowest molecular weight (400.46 g/mol), while halogenated analogs (432.5–432.9 g/mol) exceed typical thresholds for optimal drug-likeness (e.g., Lipinski’s rule of five).

Implications of Structural Variations

Electronic and Steric Effects

  • Electron-Withdrawing Groups (Cl, F) : In and , chlorine and fluorine may enhance sulfonamide acidity, influencing hydrogen-bonding capacity with biological targets .

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s unsubstituted sulfonamide may result in lower logP compared to halogenated analogs, favoring aqueous solubility but limiting membrane penetration.
  • Metabolic Stability : Halogenated derivatives ( and ) could exhibit longer half-lives due to resistance to oxidative metabolism .

Limitations of Available Data

The provided evidence lacks critical experimental data (e.g., melting points, solubility, bioactivity), limiting quantitative comparisons. Physical and pharmacological properties are inferred from structural trends in medicinal chemistry. Further studies using crystallographic tools (e.g., SHELX for structure refinement or WinGX for data processing ) would clarify conformational and packing differences.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane-functionalized triazole intermediates. Critical parameters include:
  • Reagent Ratios : Stoichiometric control of triazole derivatives and sulfonamide coupling agents to avoid side products .
  • Reaction Conditions : Reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) to promote cyclization .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the target compound (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclopropyl proton shifts at δ 0.5–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 441.12) and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinetic studies on cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 6COX) to simulate binding affinities. Key interactions include hydrogen bonds with the sulfonamide group and hydrophobic contacts with the cyclopropyl ring .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates and cell lines to rule out assay-specific artifacts .
  • Meta-Analysis : Compare data with structurally analogous sulfonamides (e.g., fluorophenyl vs. methylphenyl derivatives) to identify substituent-driven trends .

Q. How do structural modifications impact pharmacological activity and selectivity?

  • Methodological Answer :
  • SAR Studies :
Substituent ModificationObserved EffectReference
Cyclopropyl → PhenylReduced COX-2 inhibition
Sulfonamide → CarboxamideLoss of antimicrobial activity
  • Electron-Withdrawing Groups : Enhance metabolic stability but may reduce solubility .

Q. What are optimal conditions for scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Process Optimization :
  • Temperature Control : 60–80°C to balance reaction rate and byproduct formation .
  • Solvent Selection : Ethanol/water mixtures for greener chemistry and easier isolation .
  • Quality Control : In-line FTIR for real-time monitoring of intermediate formation .

Q. How does the compound’s stability under varying pH/temperature affect pharmacological studies?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Stability : HPLC analysis after 24-hour incubation at pH 2–9 to identify degradation products (e.g., hydrolysis of triazole ring at pH < 3) .
  • Thermal Stability : TGA/DSC to determine decomposition thresholds (>150°C) .

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